molecular formula C16H16O2 B8491157 1-[4-(2-phenylethoxy)phenyl]ethanone CAS No. 18099-61-1

1-[4-(2-phenylethoxy)phenyl]ethanone

Cat. No.: B8491157
CAS No.: 18099-61-1
M. Wt: 240.30 g/mol
InChI Key: WKAZTGOEVXZSBE-UHFFFAOYSA-N
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Description

4’-(Phenethyloxy)acetophenone is an organic compound belonging to the class of acetophenones It is characterized by the presence of a phenethyloxy group attached to the para position of the acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Phenethyloxy)acetophenone typically involves the reaction of acetophenone with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of 4’-(Phenethyloxy)acetophenone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4’-(Phenethyloxy)acetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenethyloxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Formation of phenylacetic acid or benzaldehyde derivatives.

    Reduction: Formation of phenethyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4’-(Phenethyloxy)acetophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-(Phenethyloxy)acetophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Acetophenone: The parent compound, used widely in organic synthesis and as a precursor for various derivatives.

    4-Hydroxyacetophenone: Known for its antioxidant properties and used in the synthesis of pharmaceuticals.

    4-Methoxyacetophenone: Used in the fragrance industry and as an intermediate in organic synthesis.

Uniqueness: 4’-(Phenethyloxy)acetophenone is unique due to the presence of the phenethyloxy group, which imparts distinct chemical and physical properties

Properties

CAS No.

18099-61-1

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-[4-(2-phenylethoxy)phenyl]ethanone

InChI

InChI=1S/C16H16O2/c1-13(17)15-7-9-16(10-8-15)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

WKAZTGOEVXZSBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 18.5 g. of phenethylbromide, 20.4 g. of p-hydroxyacetophenone, 17.3 g. of anhydrous potassium carbonate and 150 ml. of acetone was refluxed under argon for 22 hours. The reaction was then cooled and partitioned between ether and water. The ether layer was washed with water and then extracted with two 100 ml. portions of cold 1N sodium hydroxide. These extracts were combined, washed with water and brine, dried and evaporated to an oil. The oil was purified by chromatography, giving the desired intermediate as a light yellow oil.
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